Cyclohexyl carbamate
Overview
Description
Synthesis Analysis
Cyclohexyl carbamate can be synthesized through multiple pathways, one of which involves the Curtius rearrangement of cyclohex-3-ene carboxylic acid using diphenylphosphoryl azide, which yields cyclohexyl carbamates in good chemical yield. This method allows for the synthesis of various alkyl N-(1-cyclohex-3-enyl)carbamates and has been further applied to transformations leading to oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).
Molecular Structure Analysis
The molecular structure of cyclohexyl carbamates has been extensively studied. For instance, Cyclohexyl N-phenylcarbamate has been synthesized and its crystal structure solved by X-ray diffraction, providing insights into its geometric conformation and molecular interactions (Pereira Silva et al., 2010).
Scientific Research Applications
Medicinal Chemistry Applications :
- Cyclohexylcarbamic acid aryl esters are used as fatty acid amide hydrolase (FAAH) inhibitors, including URB597, with a focus on pharmacokinetic and toxicological properties (Vacondio et al., 2009).
- Ethinamate (1-ethinyl-cyclohexyl-carbamate) is a nonbarbiturate sedative hypnotic, highlighting its pharmacological implications and risks of addiction (Ellinwood et al., 1962).
- Carbamates, including cyclohexyl carbamate, are crucial in drug design, functioning as key structural motifs in many approved drugs and prodrugs (Ghosh & Brindisi, 2015).
Pesticide Analysis Applications :
- Used in the extraction and detection of carbamate pesticides from fruit juice samples, demonstrating its role in food safety analysis (Ahmadzadeh Anvar et al., 2020).
- Examining the cytological effects of pesticides, including N-methyl-1-naphthyl carbamate "Sevin," which has structural similarities with cyclohexyl carbamate (Amer, 1965).
Material Science and Organic Synthesis Applications :
- Investigating the synthesis, crystal structure, and theoretical studies of cyclohexyl N-phenylcarbamate, indicating its potential for applications in material science (Pereira Silva et al., 2010).
- Developing a clean process for synthesizing ethyl N-cyclohexyl carbamate in supercritical carbon dioxide, highlighting its application in green chemistry (Xu Jing-xiu, 2009).
- Cyclohexyl carbamate derivatives have been used as chiral stationary phases in high-performance liquid chromatography, demonstrating their utility in analytical chemistry (Kubota et al., 2000).
Safety And Hazards
Future Directions
There is ongoing research into the use of carbamates in the synthesis of various compounds . For instance, carbamates are being used in the synthesis of industrially significant aliphatic isocyanates . Furthermore, there is interest in developing novel antitumor agents derived from natural product camptothecin, with 20-carbamates of the active compound (20S,21S)-7-cyclohexyl-21-fluorocamptothecin being designed and synthesized .
properties
IUPAC Name |
cyclohexyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELWJRRASQDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150031 | |
Record name | Carbamic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl carbamate | |
CAS RN |
1124-54-5 | |
Record name | Cyclohexyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylurethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYLURETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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